molecular formula C13H14N2O3 B14219286 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- CAS No. 826991-13-3

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-

Cat. No.: B14219286
CAS No.: 826991-13-3
M. Wt: 246.26 g/mol
InChI Key: AETJBHMJJBOTRE-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a furan ring, an amide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- typically involves the reaction of 2-furancarboxylic acid with an appropriate amine. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride intermediate, which then reacts with the amine to form the desired amide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-

Uniqueness

2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

826991-13-3

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H14N2O3/c16-9-8-14-12-7-6-11(18-12)13(17)15-10-4-2-1-3-5-10/h1-7,14,16H,8-9H2,(H,15,17)

InChI Key

AETJBHMJJBOTRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)NCCO

Origin of Product

United States

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